![molecular formula C18H12F3N3O3 B2365313 2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 861207-00-3](/img/structure/B2365313.png)
2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed via a cyclization reaction . The exact synthetic route would depend on the desired final product and the starting materials available.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule. The oxadiazole and benzoxazinone rings are heterocycles, which often have interesting chemical and physical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable, but can undergo certain reactions under specific conditions . The oxadiazole ring can participate in various reactions, particularly if one of the nitrogen atoms is protonated .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes . The heterocyclic rings could also influence the compound’s properties .
Scientific Research Applications
Synthesis and Pharmacological Activities
- A study focused on the synthesis of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, including compounds related to 2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one. These compounds exhibited significant analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).
Chemical Synthesis and Characterization
- Research on the synthesis of 8-(2-Chloro-5-(trifluoromethyl)phenyl)-4H-(1,2,4)oxadiazolo-(3,4-c)(1,4)benzoxazin-1-one, a related compound, was conducted to explore the chemical properties and potential applications of such structures (Berezin & Koutentis, 2011).
Antimicrobial and Antioxidant Studies
- A study synthesized benzoxazinyl pyrazolone arylidenes, including compounds structurally related to 2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one, and evaluated their antimicrobial and antioxidant properties (Sonia et al., 2013).
Application in Cardiovascular Diseases
- Benzoxazin-3-one derivatives, similar in structure to the compound , have been identified as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists, suggesting potential therapeutic applications in cardiovascular diseases (Hasui et al., 2011).
Crystallographic Analysis
- Crystallographic studies of compounds like 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, closely related to the compound in focus, provide valuable insights into the molecular structure and potential reactivity of such compounds (Fun et al., 2011).
Anticancer Research
- Research into the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related, revealed significant anticancer activities against various cancer cell lines, indicating the potential of similar structures in oncology (Ravinaik et al., 2021).
Future Directions
Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for biological activity. If the compound shows promising biological activity, it could be further optimized and potentially developed into a new drug .
properties
IUPAC Name |
2-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c1-17(15(25)22-12-4-2-3-5-13(12)26-17)16-23-14(24-27-16)10-6-8-11(9-7-10)18(19,20)21/h2-9H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARMORZGUHRQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)
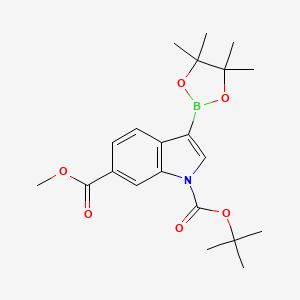
![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)
![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)
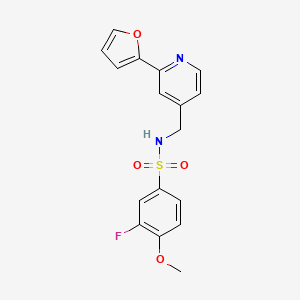
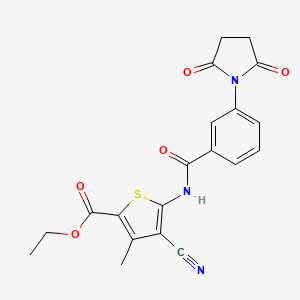
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)
![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)
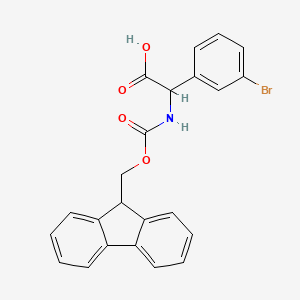
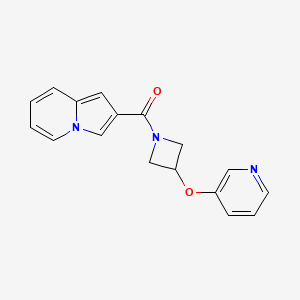
![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

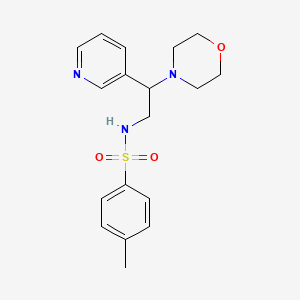
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)